molecular formula C17H20N2O8 B13388307 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate

2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate

Cat. No.: B13388307
M. Wt: 380.3 g/mol
InChI Key: NLKBDTIEQFGGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindoline-1,3-dione moiety, coupled with a dihydroxysuccinate group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with isoindoline-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The dihydroxysuccinate group is then introduced through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoindoline-1,3-dione moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted isoindoline or piperidine derivatives.

Scientific Research Applications

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate stands out due to its unique combination of a piperidine ring, isoindoline-1,3-dione moiety, and dihydroxysuccinate group. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-piperidin-3-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBDTIEQFGGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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